molecular formula GaW3 B14439096 CID 78066609

CID 78066609

Cat. No.: B14439096
M. Wt: 621.2 g/mol
InChI Key: IJYPJXAMLWXHBH-UHFFFAOYSA-N
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Description

CID 78066609 (PubChem Compound Identifier 78066609) is a chemical entity cataloged in the PubChem database, a critical resource for chemical and pharmacological research. PubChem entries typically include molecular formulas, weights, spectral data, and bioactivity profiles, which are essential for comparative studies .

Properties

Molecular Formula

GaW3

Molecular Weight

621.2 g/mol

InChI

InChI=1S/Ga.3W

InChI Key

IJYPJXAMLWXHBH-UHFFFAOYSA-N

Canonical SMILES

[Ga].[W].[W].[W]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066609 involves specific synthetic routes and reaction conditions. The exact methods for synthesizing this compound can vary, but typically involve a series of chemical reactions that are carefully controlled to yield the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 78066609 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like lithium aluminum hydride. The major products formed from these reactions can vary based on the specific conditions and reagents used.

Scientific Research Applications

CID 78066609 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes or as a tool for probing biological pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications may include its use in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 78066609 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

The following table summarizes key parameters for this compound and analogs (CAS 20358-06-9, 1046861-20-4, and 101623-69-2), derived from PubChem and experimental data in the evidence:

Property This compound CAS 20358-06-9 CAS 1046861-20-4 CAS 101623-69-2
Molecular Formula Not provided C₇H₅FN₂S C₆H₅BBrClO₂ C₉H₈ClNO₅
Molecular Weight (g/mol) Not provided 168.19 235.27 245.62
LogP (XLOGP3) Not provided 2.13 2.15 2.85 (SILICOS-IT)
Solubility (mg/mL) Not provided 0.249 0.24 0.24
TPSA (Ų) Not provided 67.15 40.46 48.98
Bioavailability Score Not provided 0.55 0.55 0.55
CYP Inhibition (1A2) Not provided Yes No No

Key Observations :

  • Lipophilicity : CAS 101623-69-2 exhibits higher LogP (2.85), suggesting greater membrane permeability compared to others .
  • Solubility : All analogs show low aqueous solubility (<0.25 mg/mL), limiting their utility in formulations without enhancers .
  • CYP Inhibition : CAS 20358-06-9 inhibits CYP1A2, a critical consideration for drug-drug interactions .

Structural and Functional Similarities

Using data mining approaches (e.g., substructure analysis ), analogs share:

  • Aromatic Backbones : All compounds feature benzene rings, influencing π-π stacking interactions in target binding.

Pharmacological and Toxicological Profiles

  • CAS 1046861-20-4: No CYP inhibition but high GI absorption, making it a candidate for oral delivery .
  • CAS 101623-69-2 : Elevated LogP and TPSA indicate balanced solubility-permeability trade-offs, common in agrochemicals .

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